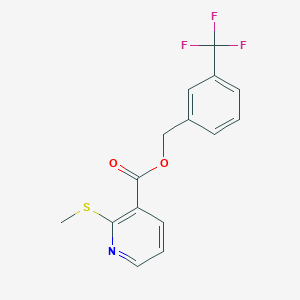
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is a complex organic compound that features both an oxirane (epoxide) ring and a tetrahydrocarbazole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole typically involves the reaction of an appropriate carbazole derivative with an epoxide precursor. One common method involves the use of epichlorohydrin as the oxirane source, which reacts with the carbazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted carbazole derivatives .
科学研究应用
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
作用机制
The mechanism by which 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .
相似化合物的比较
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzoic acid
- 4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
- Oxiran-2-ylmethyl derivatives
Uniqueness
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is unique due to its combination of an oxirane ring and a tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
5-(oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,5-7,10-11,16H,1-2,4,8-9H2 |
InChI 键 |
QQKBUAVEEROBPF-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C2C(C1)C3=C(N2)C=CC=C3OCC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
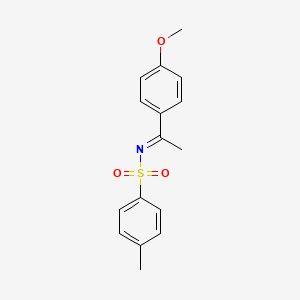


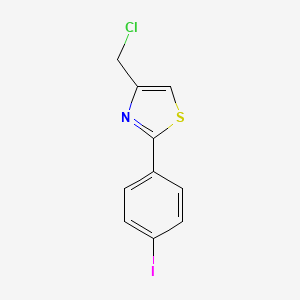
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
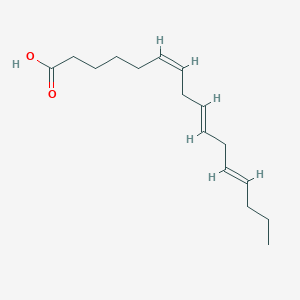
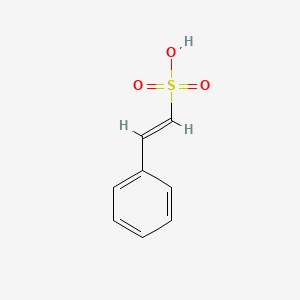
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
![N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13355684.png)

